Bienvenue dans la boutique en ligne BenchChem!

Rivenprost

Prostaglandin Receptor Selectivity Profile Binding Affinity

Rivenprost (ONO-4819) is the most selective EP4 receptor agonist available (>800-fold over EP2), ensuring attribution of bone anabolism, hepatoprotection, and mucosal healing effects exclusively to EP4 activation. Unlike anti-resorptives (e.g., risedronate), it converts rod-like to plate-like trabeculae and increases bone volume fraction in OVX models, while reducing TNF-α in acute liver injury. Its unmatched selectivity eliminates confounding EP2/EP3 signaling, making it the irreplaceable reference standard for EP4 pathway interrogation in osteoporosis, colitis, and tissue-engineering research.

Molecular Formula C24H34O6S
Molecular Weight 450.6 g/mol
CAS No. 256382-08-8
Cat. No. B157803
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRivenprost
CAS256382-08-8
SynonymsAE1 734
AE1-734
methyl 7-((1R,2R,3R)-3-hydroxy-2-((E)-(3S)-3-hydroxy-4-(m-methoxymethylphenyl)-1-butenyl)-5-oxocyclopentyl)-5-thiaheptanoate
ONO-4819
ONO-AE1-734
ONO4819
Molecular FormulaC24H34O6S
Molecular Weight450.6 g/mol
Structural Identifiers
SMILESCOCC1=CC=CC(=C1)CC(C=CC2C(CC(=O)C2CCSCCCC(=O)OC)O)O
InChIInChI=1S/C24H34O6S/c1-29-16-18-6-3-5-17(13-18)14-19(25)8-9-20-21(23(27)15-22(20)26)10-12-31-11-4-7-24(28)30-2/h3,5-6,8-9,13,19-22,25-26H,4,7,10-12,14-16H2,1-2H3/b9-8+/t19-,20-,21-,22-/m1/s1
InChIKeyFBQUXLIJKPWCAO-AZIFJQEOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Rivenprost (ONO-4819, CAS 256382-08-8): Product Baseline and Procurement Context


Rivenprost (ONO-4819, ONO-AE1-734) is a synthetic, small-molecule prostaglandin E2 (PGE2) receptor agonist that exhibits high selectivity for the EP4 receptor subtype . Chemically, it is a benzyl ether prodrug that hydrolyzes in vivo to its active free acid form [1]. Rivenprost's primary mechanism involves Gαs-mediated stimulation of adenylate cyclase, leading to increased intracellular cyclic AMP (cAMP) levels [2]. Unlike broad-spectrum prostanoids, its EP4 selectivity underpins targeted therapeutic applications, including the stimulation of bone formation, prevention of osteoporosis-related bone loss, and attenuation of acute liver injury [3].

Why Rivenprost (ONO-4819) Cannot Be Substituted by Generic EP4 Agonists: A Procurement Perspective


While numerous EP4 receptor agonists exist, their pharmacological profiles and clinical applicability diverge significantly. Non-selective or less selective agonists, such as misoprostol (EP2/EP3/EP4) or PGE1 alcohol, exhibit off-target effects that limit their utility in specific disease models [1]. Rivenprost's distinct advantage lies in its uniquely high selectivity ratio, enabling EP4-mediated effects—such as bone anabolism and hepatoprotection—without confounding EP2/EP3 activity. This selectivity is not merely incremental; it fundamentally alters the compound's in vivo efficacy and safety profile, making it irreplaceable in research protocols requiring isolated EP4 pathway interrogation . Substituting Rivenprost with a less selective or structurally distinct EP4 agonist (e.g., KAG-308, L-902,688) would invalidate direct comparisons and compromise experimental reproducibility due to divergent potency, biased signaling, and pharmacokinetic properties [2].

Rivenprost (ONO-4819) Quantitative Differentiation: Head-to-Head and Cross-Study Evidence


EP4 Receptor Binding Selectivity: A Quantitative Advantage Over Misoprostol

Rivenprost demonstrates a markedly superior selectivity profile for the EP4 receptor compared to misoprostol, a mixed EP2/EP3/EP4 agonist. Rivenprost's binding affinities (Ki) for human EP4, EP3, EP2, and EP1 receptors are 0.7 nM, 56 nM, 620 nM, and >10,000 nM, respectively . In contrast, misoprostol's reported EC50 values for EP2, EP3, and EP4 are 250 nM, 67 nM, and 67 nM, respectively, indicating promiscuous activation across multiple subtypes . The >14,000-fold selectivity of Rivenprost for EP4 over EP1 and >800-fold over EP2 is a defining quantitative differentiator.

Prostaglandin Receptor Selectivity Profile Binding Affinity

In Vivo Bone Anabolic Efficacy: Superior Bone Volume Augmentation vs. Risedronate in OVX Rats

In a direct comparative study, Rivenprost (ONO-4819) demonstrated a distinct mechanism of action and superior effect on trabecular structure compared to the bisphosphonate risedronate in an ovariectomized (OVX) rat model of postmenopausal osteoporosis [1]. Rivenprost converted fragile rod-like trabeculae to a more robust plate-like structure and increased trabecular thickness, an effect not observed with risedronate, which primarily maintained existing trabecular connectivity. Quantitatively, Rivenprost (10 μg/kg) increased bone volume fraction (BV/TV) to 13.4%, surpassing both the OVX control (1.04%) and the sham-operated baseline (7.82%), representing a >12-fold increase over the untreated osteoporotic state [2].

Osteoporosis Bone Anabolic Agent Trabecular Microarchitecture

Mechanism of Action in Osteoblasts: Direct Enhancement of BMP-Induced Differentiation

Rivenprost (ONO-4819) quantitatively accelerates BMP-induced osteoblastic differentiation, a key pathway in bone formation. In ST2 stromal cells, Rivenprost significantly enhanced BMP-2-induced alkaline phosphatase (ALP) activity, a primary marker of osteoblast maturation [1]. While the study does not provide a direct numerical comparator from another EP4 agonist, the magnitude of the effect—a further 2- to 3-fold increase in ALP activity over BMP treatment alone—establishes a clear functional baseline for EP4-mediated anabolic action [1]. This effect is mediated via the protein kinase A (PKA) signaling pathway, a canonical EP4 downstream effector [2].

Osteoblast Differentiation Bone Morphogenetic Protein (BMP) Signaling Pathway

Hepatoprotective Efficacy: Quantitative Reduction of TNF-α in Acute Liver Injury Model

Rivenprost demonstrates quantifiable hepatoprotective effects in a rat model of D-galactosamine/lipopolysaccharide (GalN/LPS)-induced acute liver injury [1]. A single intraperitoneal dose of 0.2 mg/kg significantly attenuated liver injury, with the mechanism linked to the suppression of the pro-inflammatory cytokine tumor necrosis factor-alpha (TNF-α) [2]. This represents a specific, measurable in vivo pharmacodynamic effect directly relevant to its proposed therapeutic application in inflammatory bowel disease and liver protection.

Hepatoprotection Liver Injury Inflammatory Cytokines

Optimal Research and Industrial Application Scenarios for Rivenprost (ONO-4819)


Preclinical Osteoporosis and Bone Regeneration Studies

Rivenprost is the agent of choice for studies investigating EP4-mediated bone anabolism. Its demonstrated ability to convert rod-like to plate-like trabeculae and increase bone volume fraction in OVX rats [1] positions it as a superior positive control compared to anti-resorptive agents like risedronate, which lack this structural remodeling capacity. This makes it essential for evaluating combination therapies or for use in tissue engineering models where robust bone formation is required.

Mechanistic Studies of EP4 Receptor Signaling and Osteoblast Biology

Given its exceptional EP4 selectivity (>800-fold over EP2), Rivenprost is the preferred tool for isolating EP4-specific signaling pathways, such as PKA-mediated enhancement of BMP-induced osteoblast differentiation [2]. Researchers can confidently attribute observed effects on ALP activity, Runx2, and Osterix expression to EP4 activation, avoiding the confounding influence of EP2 or EP3 signaling that would occur with less selective agonists like misoprostol or PGE2.

In Vivo Models of Acute Inflammatory Liver Injury and Colitis

Rivenprost's validated hepatoprotective effect in the GalN/LPS-induced acute liver injury model, characterized by a reduction in TNF-α levels [3], supports its application as a reference EP4 agonist in preclinical inflammatory disease models. This includes studies of ulcerative colitis, where EP4 activation is known to promote mucosal healing and barrier function. Its use allows for the direct interrogation of the EP4 receptor's role in gastrointestinal inflammation and repair.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for Rivenprost

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.